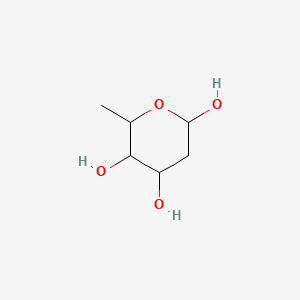
Di-deoxyhexose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose where two hydroxyl groups are replaced by hydrogen atoms. This compound is significant in various biological processes and is found in several natural products, including antibiotics and glycoproteins. This compound plays a crucial role in the structural integrity and function of these molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexose typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the reduction of deoxythymidine diphosphate-glucose (dTDP-glucose) using specific enzymes like dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose, which can then be further reduced to this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches using microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, are engineered to produce high yields of this compound through fermentation processes . These methods are optimized for large-scale production and involve the use of bioreactors and controlled fermentation conditions.
化学反応の分析
Types of Reactions
Di-deoxyhexose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various deoxy sugars, sugar alcohols, and halogenated sugars. These products have significant applications in pharmaceuticals and biochemical research.
科学的研究の応用
Di-deoxyhexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the structure and function of glycoproteins and glycolipids.
Medicine: Incorporated into antibiotics and antiviral drugs to enhance their efficacy.
Industry: Used in the production of flavoring agents and sweeteners.
作用機序
The mechanism of action of di-deoxyhexose involves its incorporation into larger biomolecules, where it influences their structural and functional properties. For example, in glycoproteins, this compound residues can affect protein folding, stability, and interactions with other molecules. The molecular targets include enzymes involved in glycosylation processes and receptors that recognize glycan structures .
類似化合物との比較
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar where the hydroxyl group at position 2 is replaced by hydrogen.
Fucose: A deoxyhexose with a similar structure but different functional groups.
Rhamnose: Another deoxyhexose commonly found in plant glycosides.
Uniqueness
Di-deoxyhexose is unique due to the presence of two deoxygenated positions, which imparts distinct chemical and biological properties compared to other deoxy sugars. This uniqueness makes it valuable in specific biochemical pathways and industrial applications.
特性
CAS番号 |
49871-87-6 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
InChIキー |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


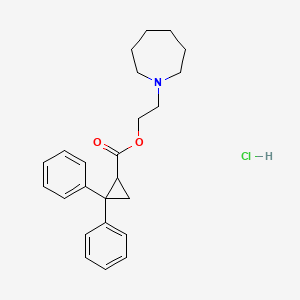
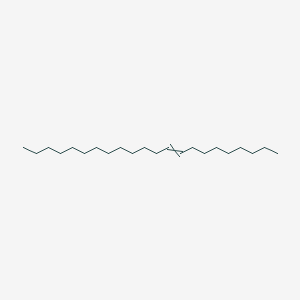
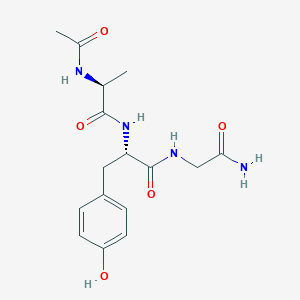

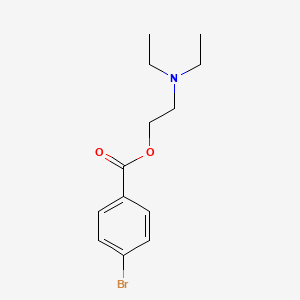
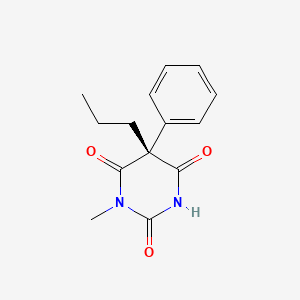

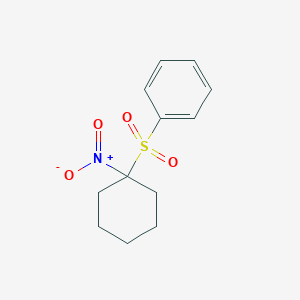
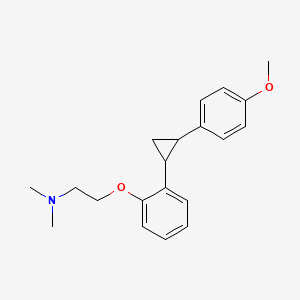
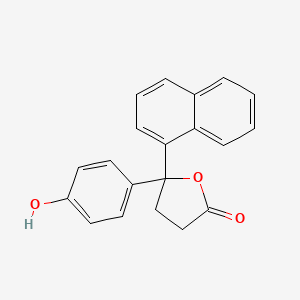

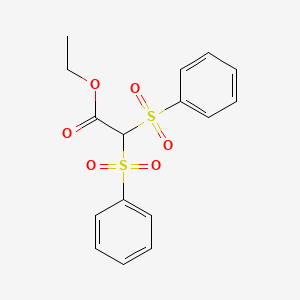

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
